molecular formula C8H12N2O B1588010 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 701911-46-8

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1588010
CAS RN: 701911-46-8
M. Wt: 152.19 g/mol
InChI Key: NDKOKWXOWTVYJR-UHFFFAOYSA-N
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Description

“1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C8H12N2O . It is a member of the pyrazole family, which are heterocyclic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains an ethyl group (C2H5) and a carbaldehyde group (CHO) attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles, including “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde”, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, but specific reactions involving this compound are not detailed in the available literature.

Scientific Research Applications

Antibacterial Properties

The pyrazole scaffold, which is a part of the “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” structure, has been reported to possess antibacterial properties . This makes it a potential candidate for the development of new antibacterial agents.

Anti-inflammatory Activity

Compounds with a pyrazole core have been found to exhibit anti-inflammatory activity . Therefore, “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” could potentially be used in the development of anti-inflammatory drugs.

Anticancer Potential

The pyrazole scaffold has also been associated with anticancer properties . This suggests that “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” could be explored for its potential use in cancer treatment.

Analgesic Activity

The pyrazole core is known to exhibit analgesic properties . This implies that “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” could be used in the development of pain relief medications.

Anticonvulsant Properties

Compounds containing a pyrazole core have been found to possess anticonvulsant properties . This suggests that “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” could potentially be used in the treatment of seizure disorders.

Anthelmintic Activity

The pyrazole scaffold has been associated with anthelmintic activity . This indicates that “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” could be used in the development of drugs for treating parasitic worm infections.

Antioxidant Properties

Compounds with a pyrazole core have been found to exhibit antioxidant properties . This suggests that “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” could potentially be used in the development of antioxidant supplements.

Herbicidal Activity

The pyrazole scaffold is known to exhibit herbicidal properties . This implies that “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” could be used in the development of new herbicides.

Future Directions

The future directions for research on “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” and similar compounds are likely to involve further exploration of their synthesis, reactions, and biological activities. Given the wide range of applications of pyrazoles in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , there is significant potential for future research in these areas.

properties

IUPAC Name

1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-10-7(3)8(5-11)6(2)9-10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKOKWXOWTVYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390119
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

CAS RN

701911-46-8
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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